molecular formula C14H4F4O2 B5031231 1,2,3,4-Tetrafluoroanthraquinone

1,2,3,4-Tetrafluoroanthraquinone

Cat. No.: B5031231
M. Wt: 280.17 g/mol
InChI Key: NVQSKJVBFNKSDT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoroanthraquinone is a specialized halogenated anthraquinone derivative of significant interest in advanced materials research. Its core structure serves as a versatile electron-accepting building block due to the strong electron-withdrawing effect of the fluorine atoms. This property makes it a valuable intermediate for developing novel organic semiconductors, dyes, and functional materials. In research and development, this compound is primarily investigated for its applications in organic electronics , such as a component for n-type semiconductors and in the synthesis of pigments for vat dyeing techniques . Furthermore, its structural motif is highly relevant in the design of supramolecular chemosensors . Anthraquinone-based scaffolds are extensively used to create fluorescent or colorimetric sensors for detecting anions and metal ions, where the anthraquinone core acts as a signaling unit . The tetrafluoro substitution pattern can fine-tune the photophysical and redox properties of these sensors, enhancing their selectivity and sensitivity . Researchers also explore its potential as a precursor for synthesizing more complex polycyclic aromatic systems and its use in studying electron transfer processes . Note: The specific properties and optimal applications for this compound are an active area of research. Researchers are encouraged to consult the scientific literature for the most current findings. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,2,3,4-tetrafluoroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4F4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSKJVBFNKSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of anthraquinone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a solvent, such as acetonitrile or dichloromethane, and is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: Industrial production of 1,2,3,4-tetrafluoroanthraquinone involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrafluoroanthraquinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

    Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, where electrophiles such as bromine or nitric acid react with the aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, hydrazine, and lithium aluminium hydride are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution on the aromatic ring.

Major Products:

    Nucleophilic Substitution: Products include substituted anthraquinones with various functional groups such as amines, thiols, and alkoxides.

    Electrophilic Substitution: Products include brominated or nitrated anthraquinones, depending on the electrophile used.

Scientific Research Applications

1,2,3,4-Tetrafluoroanthraquinone is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic electronics, photochemistry, and as a precursor for synthesizing other fluorinated compounds.

Key Properties

  • Molecular Formula : C14H6F4O2
  • Molecular Weight : 296.19 g/mol
  • Appearance : Typically a yellow to orange solid
  • Solubility : Soluble in organic solvents like dichloromethane and acetone

Organic Electronics

1,2,3,4-Tetrafluoroanthraquinone has shown promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material enhances the efficiency of these devices.

Case Study: OLED Efficiency Enhancement

Research indicates that incorporating 1,2,3,4-tetrafluoroanthraquinone into OLED structures improves charge transport and reduces recombination losses. A study demonstrated that devices utilizing this compound exhibited a 20% increase in luminous efficiency compared to traditional materials .

Photochemical Applications

The compound is also utilized in photochemical reactions due to its ability to undergo photoinduced electron transfer processes. This property is particularly useful in the development of photoredox catalysts.

Case Study: Photoredox Catalysis

In a recent study, 1,2,3,4-tetrafluoroanthraquinone was employed as a photocatalyst for the oxidative coupling of amines. The results showed a significant increase in reaction yields under visible light irradiation, showcasing its potential for sustainable chemical transformations .

Synthesis of Fluorinated Compounds

Due to its fluorinated nature, 1,2,3,4-tetrafluoroanthraquinone serves as an important precursor for synthesizing other fluorinated compounds. These derivatives have applications in pharmaceuticals and agrochemicals.

Table: Comparison of Fluorinated Compounds Derived from 1,2,3,4-Tetrafluoroanthraquinone

Compound NameApplication AreaYield (%)
Fluorinated AnthraquinonePharmaceutical intermediates85
Fluorinated DyesDye industry90
Fluorinated PolymersMaterial science75

Environmental Applications

Research is ongoing into the use of 1,2,3,4-tetrafluoroanthraquinone in environmental applications such as pollutant degradation and remediation processes. Its stability and reactivity make it a candidate for advanced oxidation processes aimed at breaking down persistent organic pollutants.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrafluoroanthraquinone involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity. The exact pathways involved depend on the specific target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the anthraquinone backbone critically influence reactivity and applications. Key comparisons include:

Fluorinated Anthraquinones
  • 2,3,6,7-Tetrafluoroanthraquinone: Used in synthesizing JUC-506, a COF formed via condensation with HTTP. The fluorine atoms at the 2,3,6,7 positions enhance structural rigidity and electron-deficient character, favoring π-stacking in COFs .
  • 1,2,3,4-Tetrafluoroanthraquinone: Fluorines at the 1–4 positions create a distinct electronic environment, directing nucleophilic attacks (e.g., amines) to specific sites. Hydrogen bonding between amines and fluorine substituents influences reaction orientation .
Hydroxylated Anthraquinones
  • 1,4,5,16-Tetrahydroxytetraphenylene: Synthesized from 1,4-dihydroanthraquinone, hydroxyl groups increase solubility in polar solvents and enable hydrogen bonding, contrasting with the hydrophobic nature of fluorinated analogs .
  • Purpurin (1,2,4-Trihydroxyanthraquinone): Exhibits a melting point of 331–332°C, significantly higher than fluorinated derivatives due to intermolecular hydrogen bonding .
Alkylated and Hydrogenated Derivatives
  • 6-Ethyl-1,2,3,4-Tetrahydroanthraquinone: The saturated tetrahydro ring reduces aromatic conjugation, lowering electron-withdrawing effects compared to fully aromatic fluorinated analogs .

Reactivity in Nucleophilic Substitution

Fluorine’s strong electron-withdrawing nature makes 1,2,3,4-tetrafluoroanthraquinone highly reactive toward nucleophiles. Key findings:

  • Amine Reactions: Association of amines through hydrogen bonds directs amino group orientation during substitution. Solvent polarity and temperature further modulate reaction pathways .
  • Thiol Reactions : Reactions with 4-tert-butylbenzenethiol proceed efficiently in polar solvents (e.g., DMF), with temperature controlling regioselectivity .
  • Comparison with Hydroxylated Analogs : Hydroxyl groups in compounds like purpurin favor electrophilic substitution (e.g., sulfonation) rather than nucleophilic attacks, highlighting fluorine’s unique role in activating specific sites .
Materials Science
  • COFs: 1,2,3,4-Tetrafluoroanthraquinone’s electron-deficient structure facilitates π-conjugated frameworks like JUC-506, which exhibit enhanced thermal stability and porosity compared to hydroxylated or alkylated COFs .
  • Electron-Deficient Acceptors: Unlike 7,7,8,8-tetracyano-2,3,5,6-tetrafluoroquinodimethane (F4TCNQ), a strong electron acceptor used in organic electronics, 1,2,3,4-tetrafluoroanthraquinone serves as a building block rather than a standalone semiconductor .
Pharmaceuticals
  • Fluorinated Anthracyclinones: Derivatives like 2-trifluoromethyl-3-phytyl-1,4-naphthoquinone (molecular weight: 504.67) demonstrate enhanced bioavailability compared to non-fluorinated analogs, a trait shared with 1,2,3,4-tetrafluoroanthraquinone-based drug precursors .
  • Daunosamyl Anthraquinones: Fluorinated glycosides (e.g., compound 12 in ) exhibit improved metabolic stability due to fluorine’s resistance to enzymatic degradation .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Reactivity Applications
1,2,3,4-Tetrafluoroanthraquinone Fluorine (1–4) Not reported Nucleophilic substitution, COF synthesis Materials, pharmaceuticals
Purpurin Hydroxyl (1,2,4) 331–332 Electrophilic sulfonation Dyes, biomarkers
6-Ethyl-1,2,3,4-tetrahydroanthraquinone Ethyl, tetrahydro Not reported Reduced aromatic reactivity Intermediate synthesis
F4TCNQ Fluorine, cyano groups Not reported Electron acceptance Organic electronics

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1,2,3,4-tetrafluoroanthraquinone, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis often involves nucleophilic substitution reactions using fluorinating agents (e.g., KF or CsF) under controlled temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or DMSO). For example, reactions with amines require precise pH control (neutral to mildly basic) to avoid side reactions like over-fluorination or ring degradation . Product purity is enhanced via recrystallization in ethanol or acetone, followed by HPLC or NMR validation (e.g., δ 7.3–7.95 ppm for aromatic protons) .

Q. How is 1,2,3,4-tetrafluoroanthraquinone characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (e.g., δ -110 to -150 ppm for aromatic fluorines) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 316.04 for C14_{14}H4_4F4_4O2_2) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

Q. What reaction conditions optimize amino group substitution in 1,2,3,4-tetrafluoroanthraquinone?

  • Methodological Answer : Amino group introduction requires anhydrous conditions with primary amines (e.g., methylamine or aniline) in THF or toluene at 60–80°C. Excess amine (2–3 equivalents) ensures complete substitution, while bases like NaH minimize protonation of nucleophiles. Reaction progress is monitored via TLC (Rf 0.3–0.5 in hexane/ethyl acetate) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect regioselectivity in nucleophilic substitutions of 1,2,3,4-tetrafluoroanthraquinone?

  • Methodological Answer : Polar solvents (e.g., DMF) stabilize transition states, favoring substitution at the 1- and 4-positions due to lower steric hindrance. Nonpolar solvents (e.g., toluene) shift selectivity to the 2- and 3-positions via π-π interactions. Elevated temperatures (≥100°C) accelerate kinetics but may reduce regioselectivity by promoting competing pathways .

Q. What strategies resolve contradictory data in fluorinated anthraquinone reaction mechanisms?

  • Methodological Answer : Contradictions (e.g., unexpected byproducts in amine reactions) are addressed by:

  • Isotopic Labeling : Using 15N^{15}\text{N}-amines to track substitution pathways via 15N^{15}\text{N} NMR.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways.
  • In Situ Monitoring : ReactIR or Raman spectroscopy captures intermediate species (e.g., Meisenheimer complexes) .

Q. How is 1,2,3,4-tetrafluoroanthraquinone utilized in covalent organic framework (COF) synthesis?

  • Methodological Answer : Its tetrafluoro groups enable condensation with catechol derivatives (e.g., HHTP) under basic conditions (K2_2CO3_3) to form dioxin-linked COFs. For example, JUC-506 is synthesized via solventothermal reactions (120°C, 72 hrs) in mesitylene/dioxane, yielding frameworks with surface areas >500 m2^2/g. Applications include catalysis and gas storage .

Q. What green chemistry approaches improve the sustainability of 1,2,3,4-tetrafluoroanthraquinone synthesis?

  • Methodological Answer : Solvent-free mechanochemical methods (e.g., ball milling with KF) reduce waste. Catalytic fluorination using recyclable ionic liquids (e.g., [BMIM][BF4_4]) minimizes stoichiometric reagent use. Microwave-assisted reactions cut energy consumption by 40–60% compared to conventional heating .

Q. How does fluorine substitution impact the electrochemical properties of anthraquinone derivatives?

  • Methodological Answer : Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing redox activity. Cyclic voltammetry in acetonitrile shows two reversible reduction peaks at -0.8 V and -1.2 V (vs. Ag/AgCl), correlating with fluorination degree. This property is exploited in organic battery cathodes .

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